molecular formula C12H7F4N B1448482 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine CAS No. 1261600-84-3

3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine

Cat. No.: B1448482
CAS No.: 1261600-84-3
M. Wt: 241.18 g/mol
InChI Key: KZMQUSLUQIUOOA-UHFFFAOYSA-N
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Description

3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine is a chemical compound with the CAS Number: 1261600-84-3. It has a molecular weight of 241.19 . It is used as a key structural motif in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) and its derivatives are generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: C12H7F4N .


Chemical Reactions Analysis

The major use of TFMP derivatives is in the protection of crops from pests. Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .


Physical And Chemical Properties Analysis

The unique physicochemical properties of TFMP derivatives are due to the combination of the unique properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Scientific Research Applications

Synthesis and Structures

  • Synthesis of Chiral Ligands: New chiral pyridine-containing oxazoline derivatives with fluorine and perfluoromethyl groups, including 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine, were synthesized for use in metal-catalyzed asymmetric reactions. These compounds' molecular conformation is influenced by strong N-H...N hydrogen bonding and weak C-H...X interactions, with no intermolecular hydrogen bonds in their crystal structures. Conformational analysis through density functional theory (DFT) was performed (Wolińska et al., 2021).

Chemical Synthesis and Drug Development

  • Development of P2X7 Antagonist Clinical Candidate: A dipolar cycloaddition reaction was developed to create novel 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine P2X7 antagonists, using derivatives including this compound. This facilitated the discovery, synthesis, and preclinical profiling of a P2X7 antagonist clinical candidate for the treatment of mood disorders (Chrovian et al., 2018).

Synthesis of Pyridines

  • Synthesis of Poly-Substituted Pyridines: A new strategy for the synthesis of poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines, including this compound, based on C-F bond breaking of the anionically activated fluoroalkyl group was described. This method provided a supplementary approach to pyridine synthesis under noble metal-free conditions (Chen et al., 2010).

Photophysical Applications

  • Organic Light-Emitting Diodes (OLEDs): Novel highly efficient blue heteroleptic iridium(III) complexes were synthesized using 2-(4-fluoro-3-(trifluoromethyl)phenyl)pyridine as cyclometalated ligands. These phosphors showed bright emissions in the pure blue region, suggesting their potential application in high-performance partially solution-processed blue OLEDs (Tao et al., 2017).

Chemical Sensor Development

  • Fluorescent pH Sensor: A heteroatom-containing organic fluorophore was synthesized, demonstrating the phenomenon of aggregation-induced emission (AIE). It acted as a fluorescent pH sensor in both solution and solid state, and as a chemosensor for detecting acidic and basic organic vapors. The pyridinyl unit of this compound, potentially including derivatives like this compound, played a crucial role in these sensing processes (Yang et al., 2013).

Catalyst-Free Chemical Transformations

  • Perfluoroalkylation of Uracils and Cytosines: A metal-free and operationally simple strategy for direct perfluoroalkylation of uracils, cytosines, and pyridinones through a visible-light-induced pathway from perfluoroalkyl iodides was reported. This photochemical transformation highlights the potential for applications in medicinal chemistry, with implications for compounds like this compound (Huang et al., 2018).

Safety and Hazards

The safety data sheet for a similar compound, 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate, indicates that it is toxic if swallowed or inhaled, and it may cause skin and eye irritation. It may also cause an allergic skin reaction .

Future Directions

Currently, several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of TFMP will be discovered in the future .

Biochemical Analysis

Biochemical Properties

3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and xenobiotics . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell growth and differentiation . Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic functions . This compound may also interact with transcription factors, influencing gene expression by altering the binding affinity of these factors to DNA. Such interactions can result in changes in the expression of genes involved in various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have different biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating enzyme functions . At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The metabolic pathways of this compound can lead to the formation of metabolites that may have distinct biochemical activities. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active transport mechanisms, and it may bind to intracellular proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within cells can influence its biochemical activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within subcellular structures such as the nucleus, mitochondria, or endoplasmic reticulum can affect its interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

3-fluoro-5-[2-(trifluoromethyl)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4N/c13-9-5-8(6-17-7-9)10-3-1-2-4-11(10)12(14,15)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMQUSLUQIUOOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CN=C2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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